N-(5-bromopyrazin-2-yl)-N-methylacetamide
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Overview
Description
N-(5-bromopyrazin-2-yl)-N-methylacetamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyrazin-2-yl)-N-methylacetamide typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyrazin-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts such as palladium or nickel, along with appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
N-(5-bromopyrazin-2-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial studies.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromopyrazin-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit quorum sensing pathways in bacteria, thereby preventing biofilm formation and bacterial communication . In cancer research, it may interact with specific enzymes or receptors involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(5-bromopyrazin-2-yl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of the N-methylacetamide group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H8BrN3O |
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Molecular Weight |
230.06 g/mol |
IUPAC Name |
N-(5-bromopyrazin-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H8BrN3O/c1-5(12)11(2)7-4-9-6(8)3-10-7/h3-4H,1-2H3 |
InChI Key |
TVJCCHXKHNIBOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CN=C(C=N1)Br |
Origin of Product |
United States |
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